molecular formula C11H13ClN2S B12513603 N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine

N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine

Cat. No.: B12513603
M. Wt: 240.75 g/mol
InChI Key: IDEBTQDUINKQGJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine involves several steps. One common synthetic route includes the reaction of 5-chlorobenzo[d]thiazol-2-amine with tert-butylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity . The exact molecular targets and pathways are still under investigation.

Properties

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

N-tert-butyl-5-chloro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H13ClN2S/c1-11(2,3)14-10-13-8-6-7(12)4-5-9(8)15-10/h4-6H,1-3H3,(H,13,14)

InChI Key

IDEBTQDUINKQGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

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